molecular formula C9H12FN B11764087 (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine

(1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine

Cat. No.: B11764087
M. Wt: 153.20 g/mol
InChI Key: ORJWJQHCLRVBPA-SSDOTTSWSA-N
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Description

(1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine: is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluoro-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine via a reductive amination process, using reagents like ammonium formate and palladium on carbon (Pd/C) as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to ensure consistent product quality.

    Catalytic Amination: Employing high-pressure reactors for the amination step to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine: Similar structure but with a methoxy group instead of a methyl group.

    (1R)-1-(2-fluoro-4-methylphenyl)ethan-1-amine: Similar structure but with the methyl group in a different position.

    (1R)-1-(2-chloro-3-methylphenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness: : The unique combination of the fluorine and methyl groups in (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine imparts specific chemical and biological properties that differentiate it from other similar compounds. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in pharmaceutical research.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1R)-1-(2-fluoro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

ORJWJQHCLRVBPA-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](C)N)F

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)F

Origin of Product

United States

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